molecular formula C25H27N7O5 B2408419 4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid CAS No. 1197160-66-9

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid

Numéro de catalogue: B2408419
Numéro CAS: 1197160-66-9
Poids moléculaire: 505.535
Clé InChI: ZXONVJJRRBXWDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C25H27N7O5 and its molecular weight is 505.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests significant biological activity, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula : C25H27N7O5
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 44516307

The structure features a triazine core, which is known for its biological activity, particularly in inhibiting key signaling pathways involved in cell proliferation and survival.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy by inducing apoptosis in malignant cells .
  • Antitumor Activity : Studies have demonstrated that derivatives of bis(morpholino-1,3,5-triazine) exhibit significant antitumor effects in vitro and in vivo. For instance, a related compound has shown efficacy against xenograft tumor models when administered intravenously .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs.

StudyModelActivityReference
In vitro cytotoxicityCancer cell linesIC50 < 10 µM
In vivo efficacyXenograft modelsSignificant tumor reduction
Mechanism studyPI3K/Akt inhibitionInduces apoptosis

Case Study 1: Antitumor Efficacy

A series of bis(morpholino-1,3,5-triazine) derivatives were tested for their ability to inhibit tumor growth. One specific derivative demonstrated a remarkable reduction in tumor size compared to controls when administered at a dosage of 10 mg/kg body weight in subcutaneous xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications to the morpholine groups significantly impacted biological activity. The presence of electron-donating groups enhanced the inhibitory potency against cancer cell lines, indicating that careful structural modifications can optimize therapeutic effects.

Propriétés

IUPAC Name

4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5/c33-22(34)18-3-7-20(8-4-18)27-25(35)26-19-5-1-17(2-6-19)21-28-23(31-9-13-36-14-10-31)30-24(29-21)32-11-15-37-16-12-32/h1-8H,9-16H2,(H,33,34)(H2,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXONVJJRRBXWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (1.4 g, 2.69 mmol), THF (10 mL), MeOH (5 mL) and H2O (2.5 mL) was added LiOH.H2O (339 mg, 8.07 mmol) then heated under reflux for 8 hrs. Concentrated and added H2O (5 mL) then acidified with 2N HCl. The solid was filtered washed with H2O and dried to give the product as a tan solid (1.3 g, 96% yield); MS (ESI) m/z=506.3
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
339 mg
Type
reactant
Reaction Step Two
Yield
96%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.